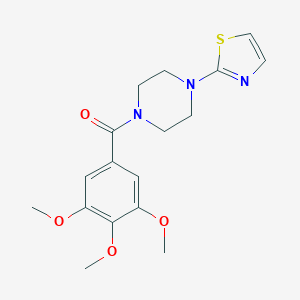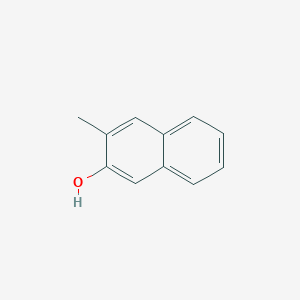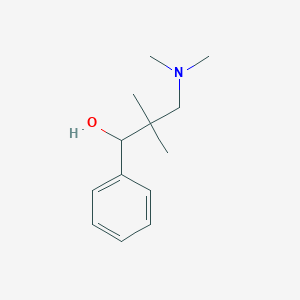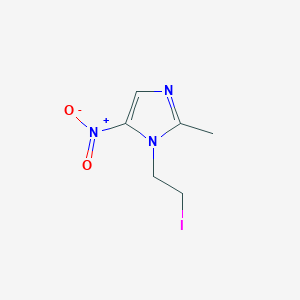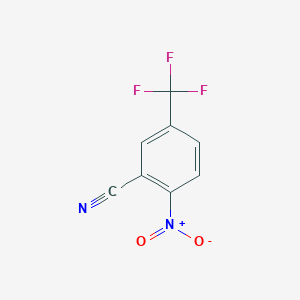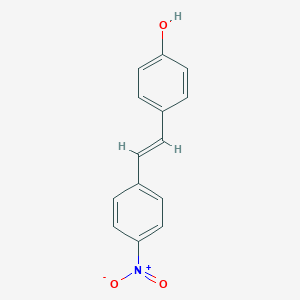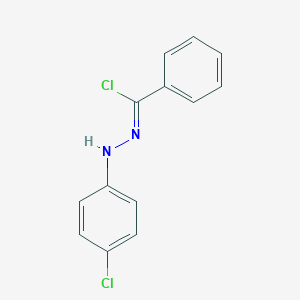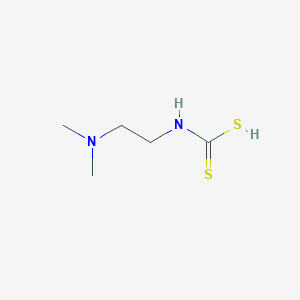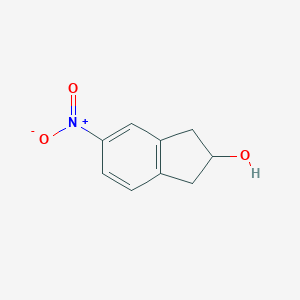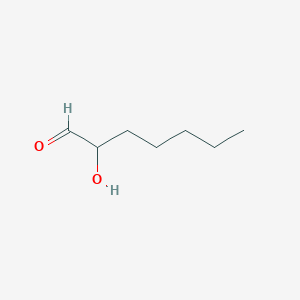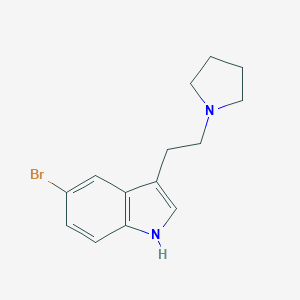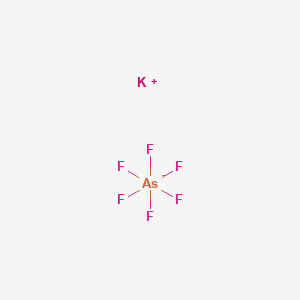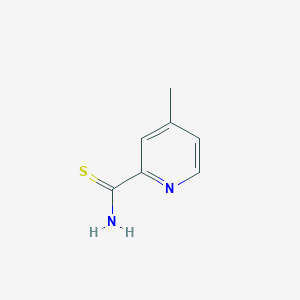
Catechol bis(trifluoromethanesulfonate)
描述
Catechol bis(trifluoromethanesulfonate) is a compound that is not directly mentioned in the provided papers, but its related chemistry can be inferred from the studies involving trifluoromethanesulfonate derivatives and related sulfur-nitrogen compounds. Trifluoromethanesulfonate, often referred to as triflate, is a functional group known for its utility in various organic synthesis reactions due to its strong electron-withdrawing properties and ability to stabilize reaction intermediates .
Synthesis Analysis
The synthesis of trifluoromethanesulfonate derivatives is highlighted in several studies. For instance, a solvent-free bisindolylation reaction of indoles with alkyl and aryl trifluoromethyl ketones was catalyzed by trifluoromethanesulfonic acid, leading to the formation of trifluoromethyl-substituted bisindolylalkane derivatives . Additionally, bismuth(III) trifluoromethanesulfonate has been used as an efficient catalyst for the sulfonylation of arenes, demonstrating the versatility of trifluoromethanesulfonate in facilitating electrophilic aromatic substitutions .
Molecular Structure Analysis
The molecular structure of bis(trifluoromethyl)sulfonyl)amine, a related compound, has been analyzed, revealing extensive electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur. This delocalization results in a shortening of the S-N bond upon deprotonation, which is a characteristic that could be relevant to the behavior of catechol bis(trifluoromethanesulfonate) as well .
Chemical Reactions Analysis
Trifluoromethanesulfonate derivatives are involved in various chemical reactions. Bismuth(III) trifluoromethanesulfonate has been shown to catalyze the allylation of dioxolanes, leading to the formation of highly functionalized esters . Moreover, strong Brønsted acids like bis(trifluoromethanesulfon)imide have been used to catalyze hetero-Michael addition reactions with superior scope, reaction rates, and yields compared to Lewis acid-catalyzed processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethanesulfonate derivatives are influenced by their strong electron-withdrawing trifluoromethyl groups. These properties are crucial for their reactivity and stability in various organic reactions. For example, scandium(III) trifluoromethanesulfonate has been used as a mild and environmentally friendly catalyst in the synthesis of bis(3'-indolyl)alkanes and bis(3'-indolyl)-1-deoxyalditols, indicating the potential for trifluoromethanesulfonate derivatives to be used in green chemistry applications .
科学研究应用
Catalysis in Organic Reactions
Bis(trifluoromethanesulfon)imide, a compound related to catechol bis(trifluoromethanesulfonate), has been used as a catalyst in the hetero-Michael addition of nitrogen, oxygen, and sulfur nucleophiles to unsaturated ketones and other substrates, showing superior scope, reaction rates, and yields compared to Lewis acid-catalyzed processes (Wabnitz & Spencer, 2003).
Synthesis of Fluorinated Compounds
Trifluoromethanesulfonic acid, a closely related compound, has been used to synthesize fluorinated bisphenols and tetraphenols through a condensation reaction with catechol and other bisphenols, yielding good results (Tao et al., 2013).
Ionic Liquid Research
Studies have explored the properties of ionic liquids containing bis(trifluoromethyl)sulfonyl imide and trifluoromethanesulfonate anions, useful in applications such as electrolytes in batteries and other electrochemical devices (Gouveia et al., 2017).
Cross-Coupling Reactions
Aryl and heteroaryl bis(catechol) silicates, undergoing palladium-catalyzed cross-coupling with aryl triflates, have shown excellent yields. These bis(catechol) silicates are stable and prepared from catechol and an aryl siloxane (Seganish & DeShong, 2004).
Electrophilic Acylation Catalyst
Bis(trifluoroalkylsulfonylimino)trifluoromethanesulfonic acid has been used as a catalyst in the Friedel–Crafts acylation of aromatic substrates (Posternak et al., 2009).
Synthesis of Palladium Complexes
Palladium bis(trifluoromethanesulfonate) has been synthesized for use in the preparation of palladium(II) complexes, showcasing its utility in inorganic and coordination chemistry (Murata & Ido, 1994).
Structure and Vibrational Frequencies Studies
Ab initio studies of bis(trifluoromethanesulfone)imide ion pairs have been conducted to understand their structure and vibrational frequencies, important for applications in materials science and chemistry (Gejji et al., 1999).
Ionic Conductivity in Polymer Electrolytes
Studies on the ionic conductivity of polymer electrolytes doped with salts of trifluoromethanesulfonate and bis(trifluoromethanesulfonyl)imidate have been conducted, relevant for battery technology and material sciences (Lee & Allcock, 2010).
安全和危害
未来方向
属性
IUPAC Name |
[2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O6S2/c9-7(10,11)21(15,16)19-5-3-1-2-4-6(5)20-22(17,18)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAIQHXAICQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Catechol bis(trifluoromethanesulfonate) | |
CAS RN |
17763-91-6 | |
| Record name | Catechol Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



